molecular formula C16H30O2 B164366 11-Hexadecenoic acid CAS No. 2271-34-3

11-Hexadecenoic acid

Cat. No.: B164366
CAS No.: 2271-34-3
M. Wt: 254.41 g/mol
InChI Key: JGMYDQCXGIMHLL-AATRIKPKSA-N
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Description

11-Hexadecenoic Acid, also known as (E)-11-Hexadecenoic Acid, is a monounsaturated fatty acid with the molecular formula C16H30O2. It is characterized by a double bond located at the 11th carbon position in the carbon chain. This compound is found in various natural sources, including marine algae and certain insects, and plays a role in biological processes such as pheromone signaling .

Mechanism of Action

Target of Action

11-Hexadecenoic acid, also known as Lycopodiumoleic acid, Lycopodic acid, or (E)-hexadec-11-enoic acid, is a monounsaturated fatty acid . It is synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2 . The primary targets of this compound are metabolic diseases such as diabetes, cardiovascular disease, and nonalcoholic fatty liver disease, and cancer .

Mode of Action

The compound interacts with its targets by regulating different metabolic processes . For instance, it has been described as a lipokine able to increase insulin sensitivity in muscle, promote β cell proliferation, prevent endoplasmic reticulum stress, and regulate lipogenic activity in white adipocytes .

Biochemical Pathways

The release of this fatty acid from the adipose tissue acts to suppress steatosis in the liver and improve insulin signaling in muscle . This suggests that this compound plays a crucial role in the regulation of lipid metabolism and insulin signaling pathways.

Pharmacokinetics

It is known that the compound is synthesized from palmitic acid, suggesting that it may be metabolized and excreted in a similar manner to other fatty acids .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in insulin sensitivity in muscle, β cell proliferation, prevention of endoplasmic reticulum stress, and lipogenic activity in white adipocytes . These effects contribute to the regulation of metabolic diseases and potentially cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, diet can affect the levels of this compound in the body

Preparation Methods

Synthetic Routes and Reaction Conditions

11-Hexadecenoic Acid can be synthesized through the desaturation of palmitic acid using specific enzymes. One method involves the use of a Δ11 Fatty-Acyl Desaturase enzyme, which introduces a double bond at the 11th carbon position of palmitic acid, resulting in the formation of this compound . This process can be carried out in a yeast cell factory, where the enzyme is heterologously expressed to facilitate the conversion .

Industrial Production Methods

Industrial production of this compound often involves the chemical synthesis of the compound from readily available fatty acid precursors. The process typically includes steps such as hydrogenation, desaturation, and purification to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

11-Hexadecenoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, hydroxylated fatty acids.

    Reduction: Saturated fatty acids.

    Substitution: Esters, amides

Scientific Research Applications

11-Hexadecenoic Acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Hexadecenoic Acid is unique due to its specific double bond position at the 11th carbon, which imparts distinct chemical and biological properties. This positional isomerism influences its reactivity and interaction with biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-hexadec-11-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3,(H,17,18)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMYDQCXGIMHLL-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313194
Record name (E)-11-Hexadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73292-39-4, 2271-34-3
Record name (E)-11-Hexadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73292-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Hexadecenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002271343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-11-Hexadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-11-Hexadecenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037647
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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